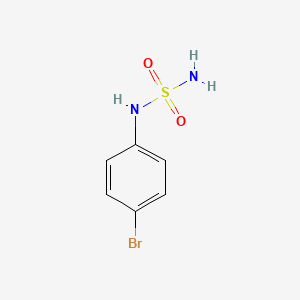

N-(4-bromophenyl)sulfamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(sulfamoylamino)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2S/c7-5-1-3-6(4-2-5)9-12(8,10)11/h1-4,9H,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNUOARQRACPGBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Established Synthetic Pathways for N-(4-bromophenyl)sulfamide and Analogues

The foundational methods for constructing N-arylsulfonamides like this compound rely on well-understood, robust reactions that have been refined over decades. These pathways are characterized by their reliability and the wide availability of starting materials.

The most traditional and widely employed method for synthesizing sulfonamides is the reaction between a sulfonyl chloride and an amine. nih.govresearchgate.net This reaction is a cornerstone of sulfonamide chemistry due to its efficiency and the commercial availability of a vast array of sulfonyl chlorides and amines. thieme-connect.com The synthesis of an N-(4-bromophenyl)sulfonamide analogue, for instance, has been successfully achieved by reacting 4-bromoaniline (B143363) with 4-methoxybenzenesulfonyl chloride. researchgate.net

The mechanism of this reaction is analogous to a nucleophilic acyl substitution, where the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. youtube.com This is followed by the elimination of a chloride ion. youtube.com The reaction typically generates hydrochloric acid (HCl) as a byproduct, which necessitates the use of a base to neutralize it and drive the reaction to completion. nih.govyoutube.com Pyridine (B92270) is commonly used for this purpose, acting as both a base and a catalyst. researchgate.netresearchgate.net

Table 1: Examples of Sulfonamide Synthesis via Sulfonyl Chlorides and Amines

| Reactant 1 (Amine) | Reactant 2 (Sulfonyl Chloride) | Base/Catalyst | Product | Reference |

|---|---|---|---|---|

| 4-Bromoaniline | 4-Methoxybenzenesulfonyl chloride | Pyridine | N-(4-bromophenyl)-4-methoxybenzenesulfonamide | researchgate.net |

| Primary/Secondary Amines | Various Sulfonyl Chlorides | Triethylamine | Corresponding Sulfonamides | researchgate.net |

| N-(trimethylsilyl)morpholine | Various Sulfonyl Chlorides | Acetonitrile (B52724) (solvent) | Corresponding Sulfonamides | nih.gov |

This method's primary drawbacks include the often harsh conditions required for the preparation of the sulfonyl chloride precursors and the instability of some sulfonyl chlorides. rsc.orgresearchgate.net

More complex synthetic routes may involve multiple steps where acylation and subsequent deacylation are critical. These strategies are often employed to install protecting groups, modify reactivity, or build complex molecular architectures. One such approach involves the N-acylation of an amino acid with a sulfonyl benzoyl chloride derivative. For example, 2-{4-[(4-bromophenyl)sulfonyl]benzamido}-3-methylbutanoic acid was synthesized via the N-acylation of L-valine with 4-[(4-bromophenyl)sulfonyl]benzoyl chloride. mdpi.com This demonstrates how an acylation step can be used to link a sulfonamide-containing moiety to another functional group. mdpi.com

Another key strategy involves the use of a tert-butoxycarbonyl (BOC) protecting group, which is a form of acylation. In the synthesis of the dual endothelin receptor antagonist Macitentan, chlorosulfonyl isocyanate is first reacted with tert-butanol (B103910) to form a BOC-protected amino-sulfonyl-chloride. acs.org This intermediate then reacts with an amine. The BOC group is later removed (deacylation) using a strong acid, such as HCl in dioxane, to yield the final sulfamide (B24259). acs.org This protection-deprotection sequence is crucial for controlling the reactivity and achieving the desired product. acs.org

Key Steps in Acylation/Deacylation Strategies:

Protection (Acylation): An amine is protected, often as a BOC-carbamate, to prevent unwanted side reactions.

Reaction: The protected intermediate undergoes further transformations.

Deprotection (Deacylation): The protecting group is removed to reveal the final amine or sulfonamide functionality.

These multi-step processes allow for the synthesis of highly functionalized molecules that would be difficult to access through direct, single-step methods. mdpi.comacs.org

Advanced Synthetic Approaches and Catalytic Methods

To overcome the limitations of classical methods, modern synthetic chemistry has focused on developing more efficient, versatile, and environmentally friendly protocols. These advanced approaches often rely on catalysis and novel energy sources.

Transition-metal catalysis has revolutionized the formation of carbon-nitrogen (C-N) and sulfur-nitrogen (S-N) bonds, providing powerful tools for sulfonamide synthesis. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are particularly valuable for constructing complex N-arylsulfonamides. mdpi.comnih.gov For instance, a key step in the synthesis of N-(2-acetyl-4-(styryl)phenyl)sulfonamide derivatives involves the initial N-sulfonylation of 2-amino-5-bromoacetophenone, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling to introduce the styryl group. mdpi.com

Copper-based catalysts have also emerged as effective promoters for sulfonamide synthesis. A notable example is the use of a recyclable CuFe2O4@SiO2 magnetic nanocatalyst, which facilitates the reaction under environmentally friendly conditions. biolmolchem.com These catalytic methods often offer milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to traditional approaches. thieme-connect.com

Table 2: Comparison of Transition-Metal-Catalyzed Methods

| Catalyst Type | Reaction Type | Advantages | Example Application | Reference |

|---|---|---|---|---|

| Palladium (e.g., PdCl2(dppf)) | Suzuki-Miyaura Cross-Coupling | Excellent for C-C and C-N bond formation, high functional group tolerance. | Synthesis of styryl-substituted sulfonamides. | mdpi.com |

| Copper (e.g., CuFe2O4@SiO2) | S-N Bond Formation | Recyclable, eco-friendly, easy separation. | General synthesis of sulfonamide derivatives. | biolmolchem.com |

Microwave-assisted organic synthesis has become a powerful tool for accelerating chemical reactions. ijnrd.orgyoutube.com By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved product yields and purity. ijnrd.orgrsc.org This technique has been successfully applied to the synthesis of various sulfonamide-containing heterocyclic compounds, such as pyrazolines. nih.gov

The primary advantage of microwave heating is its mechanism, which involves direct heating of the solvent and reactant molecules, leading to a rapid and uniform temperature increase throughout the reaction mixture. ijnrd.org This contrasts with conventional heating, where heat is transferred more slowly from an external source. ijnrd.org The efficiency and speed of microwave-assisted synthesis make it an attractive green chemistry approach for preparing libraries of sulfonamide derivatives for drug discovery. nih.govrsc.org For example, the synthesis of certain pyrazoline-benzenesulfonamide compounds was achieved in just 7 minutes under microwave irradiation at 200 °C, a significant improvement over conventional methods. nih.gov

In line with the principles of green chemistry, significant effort has been directed toward developing sustainable methods for sulfonamide synthesis. These protocols aim to minimize waste, avoid hazardous reagents, and use environmentally benign solvents. acs.org

Several innovative eco-friendly strategies have been reported:

Aqueous and Sustainable Solvents: One method employs sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) as an oxidant to convert thiols into sulfonyl chlorides in situ, which then react with amines. rsc.org This process works efficiently in sustainable solvents like water and ethanol, featuring a simple, solvent-free workup. rsc.org Another approach utilizes polyethylene (B3416737) glycol 400 (PEG 400), a non-toxic and recyclable medium, for flow synthesis of sulfonamides. acs.org

Solvent-Free Mechanochemistry: A one-pot, solvent-free mechanochemical process using a ball mill has been developed. rsc.org This method uses solid sodium hypochlorite (B82951) (NaOCl·5H₂O) for the tandem oxidation-chlorination of disulfides, followed by amination to produce sulfonamides, significantly reducing the environmental factor (E-factor) compared to solution-based methods. rsc.org

These green approaches not only reduce the environmental impact of chemical synthesis but also often lead to safer, more efficient, and cost-effective production of valuable sulfonamide compounds. rsc.orgrsc.org

Derivatization Strategies for this compound Scaffolds

The following sections detail the primary synthetic routes employed to modify the this compound core structure.

Chemical Modification of the Bromophenyl Moiety

The bromine atom on the phenyl ring of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, thereby significantly altering the steric and electronic properties of the molecule. Key methodologies include the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.

The Suzuki-Miyaura coupling reaction is a robust method for forming carbon-carbon bonds by reacting the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. rsc.orgmdpi.com This reaction is highly tolerant of various functional groups and can be used to introduce aryl, heteroaryl, or alkyl substituents at the 4-position of the phenyl ring.

The Heck reaction provides a means to form carbon-carbon bonds by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org This reaction is particularly useful for the synthesis of substituted alkenes, where the aryl group from this compound is appended to the double bond.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This methodology allows for the reaction of the aryl bromide with a wide variety of primary and secondary amines, leading to the corresponding N-aryl or N-heteroaryl derivatives. This reaction is instrumental in synthesizing compounds with diverse amine functionalities attached to the phenyl ring.

Below is a table summarizing these key palladium-catalyzed cross-coupling reactions applicable to the bromophenyl moiety of this compound.

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System |

| Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acid or Ester | C-C | Pd(0) catalyst, Base |

| Heck Reaction | Alkene | C-C | Pd(0) catalyst, Base |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | C-N | Pd(0) catalyst, Base |

Functionalization at the Sulfamide Nitrogen Atom

The sulfamide moiety, -NH-SO2-NH2, possesses two nitrogen atoms that are amenable to functionalization, primarily through N-alkylation and N-acylation reactions. These transformations allow for the introduction of a variety of substituents, which can modulate the compound's physicochemical properties.

N-Alkylation of the sulfamide nitrogen can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. researchgate.netorganic-chemistry.org The choice of base and reaction conditions can influence the degree and position of alkylation. Ruthenium-catalyzed N-alkylation using alcohols via the "borrowing hydrogen" methodology also presents a greener alternative for the synthesis of N-alkylated sulfonamides. sigmaaldrich.com

N-Acylation of the sulfamide nitrogen is commonly performed using acylating agents like acyl chlorides or acid anhydrides, often in the presence of a base or a catalyst. rsc.orgresearchgate.net Metal triflates, such as copper(II) triflate, have been shown to be effective catalysts for the acylation of sulfonamides. tandfonline.com N-acylbenzotriazoles also serve as efficient N-acylating reagents for sulfonamides. semanticscholar.org

The table below outlines common methods for the functionalization of the sulfamide nitrogen atoms.

| Reaction Type | Reagent | Product Type |

| N-Alkylation | Alkyl Halide, Base | N-Alkylsulfamide |

| N-Acylation | Acyl Chloride/Anhydride, Base/Catalyst | N-Acylsulfamide |

Synthesis of Complex Hybrid Structures (e.g., Oxadiazoles (B1248032), Thiophenes)

The this compound scaffold can be incorporated into more complex molecular architectures by constructing heterocyclic rings, such as oxadiazoles and thiophenes, appended to the core structure. These hybrid structures can exhibit unique properties arising from the combination of the sulfamide and the heterocyclic moiety.

Oxadiazole Hybrids: The synthesis of 1,3,4-oxadiazole (B1194373) rings typically involves the cyclization of N-acylhydrazones or the reaction of carboxylic acid derivatives with hydrazides. researchgate.netnih.govopenmedicinalchemistryjournal.comresearchgate.netmdpi.com For instance, a derivative of this compound bearing a carboxylic acid or a related functional group could be converted to a hydrazide, which can then be cyclized with an appropriate reagent, such as phosphorus oxychloride, to form the 1,3,4-oxadiazole ring.

Thiophene (B33073) Hybrids: The synthesis of thiophene-containing hybrids can be achieved through various cyclization strategies. researchgate.netnih.gov One common approach involves the reaction of a compound containing an active methylene (B1212753) group adjacent to a carbonyl or cyano group with a sulfur-containing reagent. For example, a derivative of this compound could be functionalized with a side chain that can undergo cyclization to form a thiophene ring.

The following table summarizes general synthetic approaches for constructing oxadiazole and thiophene hybrids.

| Heterocycle | General Synthetic Strategy | Key Intermediates |

| 1,3,4-Oxadiazole | Cyclization of N-acylhydrazones or reaction of carboxylic acid derivatives with hydrazides | Acylhydrazines, Carboxylic acid derivatives |

| Thiophene | Cyclization of dicarbonyl compounds or related structures with sulfur reagents | Active methylene compounds, Sulfur reagents |

Advanced Structural Characterization and Crystallography

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the molecular structure of N-(4-bromophenyl)sulfamide.

Analysis of a single crystal of this compound would reveal its specific molecular conformation. Key parameters, such as the dihedral angle between the plane of the bromophenyl ring and the sulfamide (B24259) group (C-N-S-N), would be determined. This information is crucial for understanding the molecule's spatial arrangement and steric profile.

The sulfamide group contains both hydrogen bond donors (N-H) and acceptors (S=O), making it highly likely to form extensive intermolecular hydrogen bonds. A crystallographic study would identify and characterize these networks, detailing the specific N-H…O interactions that link molecules together. Weaker interactions, such as C-H…O, would also be analyzed to provide a complete picture of the forces governing the crystal structure.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray diffraction is a non-destructive technique used to analyze polycrystalline materials. A PXRD pattern for this compound would serve as a unique "fingerprint" for the crystalline phase, allowing for identification and assessment of the bulk material's purity. The pattern consists of a plot of diffraction intensity versus the diffraction angle (2θ), where peak positions are characteristic of the crystal lattice parameters.

Spectroscopic Investigations for Structural Elucidation

Spectroscopic methods provide complementary information about the molecular structure and the chemical environment of atoms.

NMR spectroscopy is a powerful tool for confirming the structure of a molecule in solution.

¹H NMR: The proton NMR spectrum would show characteristic signals for the protons on the bromophenyl ring and the protons of the sulfamide N-H groups. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would confirm the connectivity of the molecule.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule, with distinct signals expected for the substituted and unsubstituted carbons of the bromophenyl ring.

2D NMR: Techniques like COSY and HSQC would be used to establish correlations between protons and carbons, confirming the assignment of signals in the 1D spectra.

Without access to published experimental results for this compound, specific data for the tables and detailed findings requested cannot be provided.

Infrared (IR) and Raman Spectroscopy (Vibrational Analysis)

The vibrational properties of this compound can be elucidated through infrared (IR) and Raman spectroscopy. These techniques provide detailed information about the molecular structure and bonding by probing the vibrational modes of the molecule's functional groups. While a complete experimental vibrational analysis specifically for this compound is not extensively documented in the literature, the expected spectral features can be predicted based on the characteristic vibrational frequencies of its constituent functional groups, such as the sulfonyl (-SO2), amino (-NH2), and the 4-bromophenyl moieties.

The sulfonamide group (-SO2NH-) exhibits strong and characteristic vibrational bands. The asymmetric and symmetric stretching vibrations of the SO2 group are typically observed in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively nih.gov. The S-N stretching vibration is expected to appear in the region of 914–895 cm⁻¹ nih.gov.

The amino group (both the -NH- of the sulfamide and potentially a primary amine if referring to the free sulfamide) vibrations are also key spectral features. The N-H stretching vibrations of the sulfonamide group are anticipated in the region of 3349–3144 cm⁻¹ nih.gov. If a primary aromatic amine were present, two strong bands in the range of 3459–3338 cm⁻¹ for N-H stretching and a single band for N-H bending between 1639–1635 cm⁻¹ would be expected nih.gov. For a secondary amine, a single weak N-H stretching band is typically observed in the 3350–3310 cm⁻¹ region libretexts.org.

The 4-bromophenyl group contributes to the spectra with its characteristic aromatic vibrations. The aromatic C-H stretching vibrations are expected to occur in the 3100–3000 cm⁻¹ range nih.gov. The aromatic C=C stretching vibrations typically appear in the region of 1594–1489 cm⁻¹ nih.gov. The C-S stretching vibration is anticipated in the 800–600 cm⁻¹ range libretexts.org. The C-Br stretching vibration is generally observed in the lower frequency region of the spectrum.

Raman spectroscopy, being complementary to IR spectroscopy, is particularly useful for observing the symmetric vibrations and non-polar bonds which may be weak in the IR spectrum. The symmetric SO2 stretching vibration, for instance, is expected to be strong in the Raman spectrum.

A comprehensive vibrational analysis would involve both experimental measurements and theoretical calculations, such as Density Functional Theory (DFT), to precisely assign the observed vibrational modes to specific molecular motions. Such an analysis would provide a detailed understanding of the molecular structure and bonding in this compound.

Table 1: Expected Infrared (IR) and Raman Active Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |

|---|---|---|

| Asymmetric SO₂ Stretch | 1320 - 1310 | Sulfonamide |

| Symmetric SO₂ Stretch | 1155 - 1143 | Sulfonamide |

| S-N Stretch | 914 - 895 | Sulfonamide |

| N-H Stretch | 3349 - 3144 | Sulfonamide |

| Aromatic C-H Stretch | 3100 - 3000 | 4-Bromophenyl |

| Aromatic C=C Stretch | 1594 - 1489 | 4-Bromophenyl |

| C-S Stretch | 800 - 600 | 4-Bromophenyl |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) further provides the exact mass of the molecule and its fragments, allowing for the determination of their elemental compositions.

For this compound, the molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization technique) would be expected in the mass spectrum, corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation of sulfonamides under mass spectrometric conditions, particularly with techniques like electrospray ionization (ESI), often involves cleavage of the S-N bond and the C-S bond. A common fragmentation pathway for aromatic sulfonamides is the loss of sulfur dioxide (SO₂), resulting in a fragment with a mass loss of 64 Da nih.gov. This rearrangement pathway can be influenced by substituents on the aromatic ring nih.gov.

The fragmentation of this compound would likely proceed through several key pathways:

Loss of SO₂: Cleavage of the Ar-S bond and rearrangement can lead to the elimination of a neutral SO₂ molecule.

Cleavage of the S-N bond: This can result in the formation of the 4-bromophenylsulfonyl cation or the sulfamoyl radical, and the corresponding aniline or anilide fragments.

Cleavage of the C-Br bond: While less common as an initial fragmentation step, loss of the bromine atom can also occur.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Fragment Ion) | Possible Structure / Identity |

|---|---|

| [M]⁺ | Molecular Ion |

| [M - 64]⁺ | Loss of SO₂ |

| [C₆H₄BrNH₂]⁺ | 4-Bromoaniline (B143363) cation |

| [C₆H₄Br]⁺ | 4-Bromophenyl cation |

| [SO₂NH₂]⁺ | Sulfamoyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. For this compound, the UV-Vis spectrum is expected to be dominated by the electronic transitions of the 4-bromophenyl group.

Aromatic compounds typically exhibit characteristic absorption bands in the UV region. The benzene ring itself has transitions around 184 nm, 204 nm, and 256 nm. Substitution on the benzene ring can cause a shift in the position (bathochromic or hypsochromic shift) and intensity (hyperchromic or hypochromic effect) of these absorption bands.

The presence of the bromine atom and the sulfamoyl group as substituents on the phenyl ring will influence the electronic transitions. The sulfamoyl group can act as an auxochrome, a group that, when attached to a chromophore (the phenyl ring in this case), modifies the wavelength and intensity of the absorption.

Table 3: Expected UV-Vis Absorption Characteristics for this compound

| Type of Transition | Chromophore | Expected Absorption Region (nm) |

|---|---|---|

| π → π* | Phenyl Ring | ~200 - 280 |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the electronic structure of molecules, from which numerous properties can be derived. A typical DFT study on N-(4-bromophenyl)sulfamide would involve selecting a functional (like B3LYP) and a basis set (such as 6-311++G(d,p)) to solve the Kohn-Sham equations.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. For this compound, this process would calculate key structural parameters.

A detailed conformational analysis would also be performed to identify various stable conformers (different spatial arrangements of the molecule due to rotation around single bonds, such as the S-N or C-S bonds) and to determine their relative energies. This helps in understanding the flexibility of the molecule and which conformations are most likely to be present under given conditions.

Table 4.1.1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-Br | Data not available | C-S-N | Data not available |

| S-N | Data not available | O-S-O | Data not available |

| S=O | Data not available | S-N-H | Data not available |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps, Electronic Properties)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. malayajournal.orgacadpubl.eu A large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. Analysis for this compound would involve calculating these orbital energies and mapping their electron density distributions to predict reactive behavior.

Table 4.1.2: Hypothetical Electronic Properties of this compound

| Property | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. electrochemsci.org The MEP surface is colored based on the electrostatic potential value: red indicates regions of negative potential (rich in electrons, prone to electrophilic attack), while blue signifies regions of positive potential (electron-poor, susceptible to nucleophilic attack). acu.edu.in For this compound, an MEP map would highlight the electronegative oxygen and nitrogen atoms as potential sites for electrophilic interaction and the hydrogen atoms as sites for nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. nih.gov It examines charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. This analysis quantifies the stabilization energy (E(2)) associated with these interactions, offering insight into intramolecular charge transfer, hydrogen bonding, and the delocalization of electron density, which are key to understanding the molecule's stability and reactivity. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, defines chemical concepts like atoms and bonds based on the topology of the electron density. wikipedia.orgamercrystalassn.orge-bookshelf.de This method analyzes critical points in the electron density to characterize the nature of atomic interactions. For this compound, QTAIM analysis would be used to define the atoms within the molecule, locate bond paths that signify chemical bonds, and analyze the properties at bond critical points (BCPs) to determine whether the interactions are covalent (shared-shell) or ionic/van der Waals (closed-shell). wiley-vch.de

Vibrational Frequency Calculations and Normal Coordinate Analysis (NCA)

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies using DFT, one can assign the observed spectral bands to specific molecular motions (stretching, bending, torsion). researchgate.net

Normal Coordinate Analysis (NCA) is then employed to provide a quantitative description of the vibrational modes in terms of potential energy distribution (PED). This allows for a precise assignment of each vibrational frequency to the contributions of different internal coordinates, confirming the nature of the molecular vibrations, such as the characteristic stretching of the S=O and N-H bonds in the this compound structure. nih.gov

Table 4.2.1: Hypothetical Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment (PED) |

|---|---|---|

| N-H stretch | Data not available | Data not available |

| SO₂ asym. stretch | Data not available | Data not available |

| SO₂ sym. stretch | Data not available | Data not available |

| Phenyl ring stretch | Data not available | Data not available |

Advanced Theoretical Investigations of Non-Covalent Interactions

A thorough search for advanced theoretical investigations into the non-covalent interactions of this compound did not yield any specific studies. While the analysis of non-covalent interactions using methods such as Hirshfeld surface analysis, Quantum Theory of Atoms in Molecules (QTAIM), and Non-Covalent Interaction (NCI) plots is a common practice for characterizing the supramolecular architecture of crystalline solids, no such detailed analysis has been published for this compound. dntb.gov.uaresearchgate.netmdpi.com Investigations on other sulfonamide derivatives often reveal complex networks of hydrogen bonds (e.g., N–H···O), as well as H···H, C···H, and O···H contacts, which are crucial for crystal packing. mdpi.comnih.gov However, without specific studies on the title compound, a detailed discussion and data table regarding its unique non-covalent interactions cannot be provided.

Solvent Effects on Molecular Structure and Electronic Properties (using Polarizable Continuum Models)

There is a lack of specific research applying Polarizable Continuum Models (PCM) to study the solvent effects on the molecular structure and electronic properties of this compound. The PCM method is a widely used computational tool to simulate the influence of a solvent on a solute molecule by representing the solvent as a polarizable continuum. wikipedia.orgresearchgate.net This approach allows for the calculation of changes in molecular geometry, vibrational frequencies, and electronic properties (such as absorption spectra) in different solvent environments. nih.govnih.gov Studies on other molecules demonstrate that solvent polarity can significantly influence molecular properties. nih.gov However, without dedicated computational studies on this compound, it is not possible to present specific findings or data on how its structure and electronic characteristics are modulated by different solvents using this model.

Exploration of Non-Linear Optical (NLO) Properties

The exploration of the non-linear optical (NLO) properties of this compound through computational methods has not been reported in the available scientific literature. Computational studies, typically using Density Functional Theory (DFT), are instrumental in predicting the NLO response of molecules by calculating parameters like dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). researchgate.netresearchgate.netresearchgate.net Research into other classes of organic molecules, including some sulfonamide derivatives, has shown that they can possess significant NLO properties, making them candidates for optoelectronic applications. nih.govresearchgate.net For instance, a study on a different, more complex sulfonohydrazide containing a 4-bromophenyl group reported theoretical calculations of its hyperpolarizability. figshare.com Nevertheless, no such data has been published for the specific compound this compound.

Analytical Method Development and Characterization Techniques

Chromatographic Methods for Purity Assessment and Enantiomeric Resolution

Chromatography is a fundamental technique for separating and analyzing mixtures. For N-(4-bromophenyl)sulfamide, various chromatographic methods are utilized to assess its purity and, in the case of its chiral derivatives, to resolve enantiomers.

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring reaction progress, identifying compounds, and determining the purity of this compound. aga-analytical.com.pl It is a solid-liquid partitioning technique where a sample is spotted on a plate coated with a stationary phase (commonly silica (B1680970) gel) and a liquid mobile phase is allowed to ascend the plate. aga-analytical.com.pl

In the analysis of sulfonamides, silica gel plates are frequently used. usda.gov The separation is influenced by the polarity and composition of the mobile phase. researchgate.net A common developing solvent system for sulfonamides involves a mixture of chloroform (B151607) and t-butanol. usda.gov Visualization of the spots on the TLC plate can be achieved under UV light, often after treating the plate with a visualizing agent like fluorescamine, which reacts with the primary amino group present in many sulfonamides to produce a fluorescent product. usda.govresearchgate.net The retention factor (Rƒ) value, which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is characteristic for a given compound under specific TLC conditions.

Table 1: Illustrative TLC Systems for Sulfonamide Analysis

| Stationary Phase | Mobile Phase (Solvent System) | Visualization Method |

|---|---|---|

| Silica Gel F254 | Chloroform-Methanol (89:11, v/v) | UV light (254 nm) |

| Silica Gel | Chloroform-n-Heptane-Ethanol (3:3:3, v/v/v) | UV densitometric scanning (260 nm) researchgate.net |

| Silica Gel | Chloroform-t-Butanol | Fluorescamine spray followed by UV light usda.gov |

Note: These are general systems for sulfonamides; specific optimization would be required for this compound.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds. nanobioletters.com It is widely employed for assessing the purity of sulfonamides and their derivatives. nanobioletters.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for these analyses.

In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. sielc.com For the analysis of a related compound, Acetamide, N-(4-bromophenyl)-, a mobile phase containing acetonitrile, water, and an acid (phosphoric acid or formic acid for MS compatibility) has been successfully used. sielc.com The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. The purity of the compound is typically determined by calculating the peak area percentage from the chromatogram. For instance, a purity of ≥98% (HPLC) is often reported for related sulfonamide compounds. sigmaaldrich.com

Table 2: Typical Reversed-Phase HPLC Conditions for Sulfonamide-Related Compounds

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., Newcrom R1) sielc.com |

| Mobile Phase | Acetonitrile / Water with an acidifier (e.g., Phosphoric Acid or Formic Acid) sielc.com |

| Detection | UV-Vis Detector (e.g., 220 nm or 260 nm) researchgate.netchromatographyonline.com |

| Flow Rate | Typically 1 mL/min chromatographyonline.com |

| Temperature | Ambient or controlled (e.g., 30 °C) |

Note: These conditions are based on methods for related aromatic sulfonamides and would require validation for this compound.

While this compound itself is an achiral molecule, it can be a key structural component or intermediate in the synthesis of chiral pharmaceutical compounds. google.com When a stereocenter is introduced into the molecule, it results in a pair of enantiomers which may exhibit different pharmacological activities. chromatographyonline.com Chiral chromatography is the primary method for separating these enantiomers.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely applicable for the enantiomeric separation of a broad range of compounds. chromatographyonline.comamericanpharmaceuticalreview.com The mobile phase conditions, including the choice of solvent (e.g., n-hexane/isopropanol) and additives (e.g., diethylamine), are critical for achieving optimal resolution. nih.gov The separation of enantiomers is essential for isolating the desired active pharmaceutical ingredient (API) from its potentially inactive or harmful counterpart. chromatographyonline.com For example, the chiral resolution of related nitropropranolol compounds was successfully achieved using a Kromasil 5-Amycoat column with a mobile phase of n-Hexane and Isopropanol. nih.gov

Elemental Analysis (CHNS)

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) within a sample of this compound. This analysis is critical for verifying the empirical formula of the synthesized compound and assessing its purity against theoretical values. mt.comaurigaresearch.com

The most common method for CHNS analysis involves the complete combustion of a small, accurately weighed sample in an oxygen-rich atmosphere within an elemental analyzer. thermofisher.com This combustion process converts the elements into simple gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂) or its oxides (which are subsequently reduced to N₂), and sulfur to sulfur dioxide (SO₂). These gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector (TCD). thermofisher.comazom.com The instrument is calibrated using a standard of known composition, such as sulfanilamide (B372717) or methionine. thermofisher.com

The experimentally determined percentages of C, H, N, and S are then compared with the calculated theoretical values based on the molecular formula of this compound (C₆H₇BrN₂O₂S). A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity.

Table 3: Elemental Composition of this compound (C₆H₇BrN₂O₂S)

| Element | Theoretical Mass % | Expected Experimental Range (Typical) |

|---|---|---|

| Carbon (C) | 26.98% | 26.98 ± 0.4% |

| Hydrogen (H) | 2.64% | 2.64 ± 0.3% |

| Nitrogen (N) | 10.49% | 10.49 ± 0.3% |

| Sulfur (S) | 12.01% | 12.01 ± 0.3% |

Note: The expected experimental range is an illustrative example of typical analytical tolerance.

Future Research Directions and Advanced Methodologies

Exploration of Novel Reaction Mechanisms for Sulfonamide Synthesis

The traditional synthesis of sulfonamides, often relying on the reaction of sulfonyl chlorides with amines, is progressively being supplemented and replaced by more efficient, sustainable, and versatile methods. rsc.org Future research is increasingly focused on novel catalytic strategies that offer broader functional group tolerance and milder reaction conditions.

Emerging strategies include:

Catalytic Oxidative Coupling: Recent studies have focused on the construction of the crucial S-N bond via catalytic oxidation. thieme-connect.com These methods typically involve an S-reagent (like sulfinic acid or its salts), an N-reagent (aliphatic or aromatic amines), and an oxidant. thieme-connect.com Copper-catalyzed oxidative coupling reactions, for instance, have shown high selectivity in forming sulfonamides from sources like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) and various amines. thieme-connect.com

Multicomponent Reactions: Palladium-catalyzed three-component coupling reactions of sources like potassium metabisulfite (B1197395) (K2S2O5), amines, and aryl bromides represent a green and efficient strategy for producing sulfonamides with diverse structures. thieme-connect.com

Photoredox and Electrochemical Synthesis: Light- and electricity-driven methods are gaining prominence. Synergistic photoredox and copper catalysis can synthesize sulfonamides from aryl radical precursors and amines under ambient conditions. thieme-connect.com Electrochemical methods that couple thiols and amines offer an environmentally benign route, requiring no sacrificial reagents and generating hydrogen as the only byproduct. acs.org

Directed C-H Functionalization: The use of the sulfonamide group as a directing group for C-H functionalization presents a powerful tool for late-stage modification of complex molecules. acs.org Nickel-catalyzed cross-coupling of sulfonamides with (hetero)aryl chlorides and photocatalytic coupling methods are also expanding the synthetic toolkit. acs.org

Investigating these modern mechanisms for the synthesis of N-(4-bromophenyl)sulfamide could provide more efficient and environmentally friendly production routes compared to classical approaches.

Advanced Computational Modeling for Elucidating Complex Intermolecular Interactions

Computational chemistry provides indispensable tools for understanding the structural and electronic properties of sulfonamides at an atomic level. Future research will leverage increasingly sophisticated modeling techniques to predict molecular behavior and guide experimental design.

Key advanced methodologies include:

Density Functional Theory (DFT): DFT is a cornerstone for studying sulfonamides, enabling the analysis of molecular geometries, electronic structures, vibrational spectra (FT-IR, Raman), and non-covalent interactions. nih.govnih.govmdpi.com It is used to clarify polymorphism, where different crystal forms of the same compound exhibit different properties, by calculating and comparing the stability of these forms. nih.gov DFT studies can also elucidate how intermolecular interactions, such as hydrogen bonds and π-π stacking, influence the crystal lattice and spectroscopic properties. nih.govmdpi.com

Crystal Structure Prediction (CSP): CSP aims to predict the crystal packing of a molecule from its chemical diagram alone. acs.org For flexible molecules like many sulfonamides, this is a significant challenge. The development of accurate and transferable tailor-made force fields (TMFFs), particularly those using electrostatic multipole models instead of simple point charges, has greatly improved the accuracy of predicting lattice energies. acs.orgresearchgate.net Multipole models better represent the complex electron density of the sulfonamide group, leading to a more accurate description of hydrogen bonding and other electrostatic interactions. acs.org

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of molecules over time. researchgate.netrsc.org In the context of this compound, MD could be used to simulate its behavior in different solvents or its interaction with biological macromolecules, providing insights into its stability and binding mechanisms. researchgate.netrsc.org

Table 1: Advanced Computational Modeling Techniques for Sulfonamides

| Technique | Application in Sulfonamide Research | Key Insights |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of molecular structure, electronic properties, vibrational frequencies, and reaction pathways. nih.govnih.gov | Provides understanding of molecular stability, reactivity, spectroscopic signatures, and the nature of intermolecular forces like hydrogen bonds. nih.govmdpi.com |

| Crystal Structure Prediction (CSP) | In silico prediction of stable crystal polymorphs and their relative energies. acs.org | Guides experimental solid-form screening and helps understand the factors controlling crystal packing and polymorphism. nih.govacs.org |

| Tailor-Made Force Fields (TMFFs) | Development of accurate force fields for CSP, especially using multipole electrostatics. acs.orgresearchgate.net | Improves the accuracy of lattice energy calculations, which is crucial for correctly ranking predicted crystal structures. acs.org |

| Molecular Dynamics (MD) | Simulation of the time-dependent behavior of sulfonamides in various environments (e.g., solution, biological systems). researchgate.netrsc.org | Reveals information about conformational flexibility, solvation, and the dynamics of binding to target proteins. researchgate.netrsc.org |

Development of In Situ Spectroscopic Techniques for Reaction Monitoring and Mechanistic Studies

Understanding reaction mechanisms requires observing the transformation of molecules in real time. In situ and operando spectroscopic techniques are powerful methodologies that monitor reactions as they occur, providing a continuous stream of data without the need for sample extraction. wikipedia.orghideninc.com

Future research will benefit from the application of:

In Situ FTIR and Raman Spectroscopy: Fiber-optic probes, such as Attenuated Total Reflection (ATR) for FTIR, can be inserted directly into a reaction vessel. mdpi.com This allows for the real-time tracking of reactant consumption, product formation, and the appearance and disappearance of transient intermediates. mdpi.comspectroscopyonline.com This is invaluable for optimizing reaction conditions (temperature, pressure, catalyst loading) and for elucidating complex reaction pathways. mdpi.com

Operando Spectroscopy: This advanced approach couples in situ spectroscopic characterization with the simultaneous measurement of catalytic activity and selectivity. wikipedia.orghideninc.comhidenanalytical.com For example, an operando infrared spectroscopy setup can probe surface adsorbates and reaction intermediates on a heterogeneous catalyst while an online mass spectrometer quantifies the products being formed. ornl.gov This directly links the structural state of the catalyst to its performance, providing deep mechanistic insights. hideninc.com

These techniques could be applied to novel syntheses of this compound to identify key intermediates, understand the role of catalysts, and rapidly determine optimal process parameters. mdpi.com

Table 2: In Situ Spectroscopic Techniques for Reaction Monitoring

| Technique | Information Provided | Application in Sulfonamide Synthesis |

|---|---|---|

| FTIR-ATR Spectroscopy | Real-time changes in vibrational modes of functional groups. mdpi.com | Monitoring concentrations of reactants, products, and key intermediates; determining reaction endpoints. mdpi.com |

| Raman Spectroscopy | Complementary vibrational information, often better for symmetric bonds and aqueous systems. hidenanalytical.com | Mechanistic studies, catalyst characterization, and monitoring reactions in various solvent systems. hidenanalytical.com |

| UV-Vis Spectroscopy | Changes in electronic transitions, useful for conjugated systems. wikipedia.org | Tracking the formation or consumption of chromophoric species during the reaction. |

| Operando Spectroscopy (e.g., IR/MS) | Simultaneous structural information (spectroscopy) and performance data (catalytic activity/selectivity). hideninc.comornl.gov | Establishing structure-reactivity relationships for catalytic sulfonamide synthesis. hideninc.com |

Crystallographic Engineering for Tailored Supramolecular Assemblies

Crystal engineering is the rational design of molecular solids with desired physical and chemical properties. iucr.org For sulfonamides, this field focuses on understanding and utilizing non-covalent interactions, particularly hydrogen bonds, to control how molecules assemble in the solid state. nih.gov The sulfonamide group is an excellent functional group for crystal engineering because it possesses both multiple hydrogen-bond donors (N-H) and acceptors (S=O). iucr.org

A primary goal is the identification and application of supramolecular synthons , which are robust and predictable patterns of intermolecular interactions. nih.gov For primary sulfonamides, common synthons include:

The R²₂(8) Dimer: A cyclic motif where two sulfonamide groups form a pair of N-H···O hydrogen bonds. iucr.org

The C(4) Catemer: A chain motif where molecules are linked head-to-tail by single N-H···O hydrogen bonds. iucr.org

By understanding the hierarchy and competition between these synthons, researchers can design cocrystals , where the sulfonamide is crystallized with a second molecule (a coformer). nih.govresearchgate.net This strategy can be used to modify properties like solubility and stability. The challenge lies in predicting which synthons will form when multiple competing functional groups are present. nih.govrsc.org For a molecule like this compound, crystal engineering could be used to create novel solid forms by co-crystallizing it with complementary molecules like lactams or pyridine (B92270) N-oxides, potentially altering its physical properties through controlled supramolecular assembly. iucr.orgnih.gov

Integration of Machine Learning and Artificial Intelligence in Sulfonamide Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical and pharmaceutical research by accelerating the discovery and optimization of new molecules. nih.govresearchgate.net These computational tools can analyze vast datasets to identify patterns that are not apparent to human researchers. nih.gov

In sulfonamide research, the integration of AI and ML offers several future directions:

Accelerated Drug Discovery: Sulfonamides are a key structural motif in many drugs. ymerdigital.com ML algorithms can screen massive virtual libraries of compounds to predict their biological activity, toxicity, and pharmacokinetic properties (ADMET). nih.govnih.gov This dramatically speeds up the process of identifying promising lead candidates for new therapeutics. nih.gov

Generative Models for Novel Design: Beyond just screening existing molecules, generative AI can design entirely new molecules from scratch. asm.org These models can be trained on known sulfonamide structures and their properties to generate novel candidates that are optimized for specific biological targets or desired physical characteristics. asm.org

Reaction Prediction and Optimization: AI can predict the outcomes of chemical reactions, suggest optimal synthetic routes, and identify the best reaction conditions, reducing the time and resources spent on experimental trial and error. nih.gov This could be applied to find the most efficient synthesis for this compound or more complex derivatives.

Q & A

Q. What synthetic methodologies are commonly employed for N-(4-bromophenyl)sulfamide and its derivatives?

Synthesis typically involves sulfonylation or sulfamoylation of 4-bromoaniline derivatives. For example, intermediates like 4-bromophenylpyrimidines are functionalized via nucleophilic substitution with sulfamide groups. Key steps include:

- Esterification/amidation : Reacting 4-bromophenyl carboxylic acids with sulfamide precursors under acidic or basic conditions (e.g., H₂SO₄ catalysis) .

- Crystallization : Purification via recrystallization in polar solvents (e.g., ethanol/water mixtures) to achieve >95% purity, verified by HPLC and NMR .

Q. How is the crystal structure of this compound derivatives characterized?

X-ray crystallography is the gold standard. For example:

Q. What analytical techniques ensure purity and structural fidelity of this compound?

- Chromatography : HPLC with UV detection (λ = 254 nm) to monitor impurities (<0.5%).

- Spectroscopy : ¹H/¹³C NMR (e.g., sulfamide protons at δ 7.8–8.2 ppm) and FT-IR (S=O stretching at 1150–1300 cm⁻¹) .

- Elemental analysis : Confirmation of C, H, N, S, and Br content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How do structural modifications influence pharmacological activity in sulfamide derivatives?

- Substituent effects : The 4-bromophenyl group enhances endothelin receptor (ETA/ETB) antagonism. For instance, aprocitentan (a derivative) shows a potency ratio of 1:16 (ETA:ETB) due to halogen-mediated hydrophobic interactions .

- Chain length : Shorter alkyl chains (e.g., propyl) optimize in vivo efficacy by balancing receptor affinity and metabolic stability .

Q. What preclinical models evaluate the anticonvulsant activity of this compound derivatives?

- In vivo models :

- Maximal electroshock (MES) test : Measures protection against tonic-clonic seizures (ED₅₀ values <30 mg/kg in rodents) .

- Subcutaneous pentylenetetrazol (scPTZ) test : Assesses threshold for clonic seizures .

- Safety profiling : Rotarod tests determine neurotoxicity (TD₅₀ >100 mg/kg) .

Q. How can contradictory efficacy data in hypertensive models be resolved?

- Model selection : Salt-sensitive hypertensive rats show stronger ET-1 upregulation, making them more responsive to ET receptor antagonists than salt-resistant models .

- Dose optimization : Pharmacokinetic studies (e.g., half-life = 44 hours in humans) guide dosing intervals to maintain therapeutic plasma levels .

Q. What strategies improve the blood-brain barrier (BBB) penetration of sulfamide anticonvulsants?

- Lipophilicity modulation : Introducing electron-withdrawing groups (e.g., Br) lowers polar surface area (<90 Ų), enhancing BBB permeability .

- Prodrug approaches : Esterification of sulfamide groups improves solubility and absorption .

Methodological Guidance

Q. How are structure-activity relationship (SAR) studies designed for sulfamide derivatives?

- In vitro assays : Radioligand binding (e.g., ¹²⁵I-ET-1 displacement for ETA/ETB affinity) .

- In vivo correlation : Parallel testing in hypertensive and normotensive models to isolate target-specific effects .

Q. What computational tools predict the crystallographic behavior of sulfamide derivatives?

Q. How is metabolic stability assessed for sulfamide-based drug candidates?

- Microsomal assays : Incubation with liver microsomes (human/rat) to calculate intrinsic clearance (Cl₋int <10 μL/min/mg preferred) .

- Mass spectrometry : Identification of oxidative metabolites (e.g., hydroxylation at the bromophenyl ring) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.